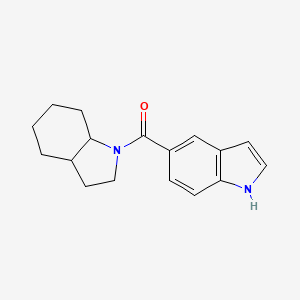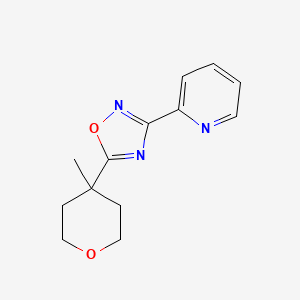
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one, also known as Cmpd-7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Cmpd-7 is a pyrrolidin-2-one derivative that has shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one is not fully understood. However, it has been suggested that 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one inhibits the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of CK2, which is involved in various cellular processes. 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has also been shown to inhibit the growth of cancer cells and exhibit antiviral activity. Additionally, 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has been found to have anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has also been extensively studied for its potential therapeutic properties, making it a promising compound for further research. However, there are also limitations to using 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the research of 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one. One potential direction is to further investigate its anti-cancer properties and its potential use as a cancer therapy. Another direction is to study its antiviral activity and its potential use in the treatment of viral infections. Additionally, more research is needed to determine the safety and efficacy of 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one in humans.
Synthesemethoden
The synthesis of 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one involves the reaction of 5-chloro-1-methylbenzimidazole-2-thiol with 1-methylpyrrolidin-2-one in the presence of a base. The reaction yields 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against influenza A virus.
Eigenschaften
IUPAC Name |
3-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-16-6-5-11(12(16)18)19-13-15-9-7-8(14)3-4-10(9)17(13)2/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNHIKYNJDXDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=NC3=C(N2C)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-1-methylbenzimidazol-2-yl)sulfanyl-1-methylpyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7574208.png)

![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)

![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)

![3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7574308.png)
![4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)